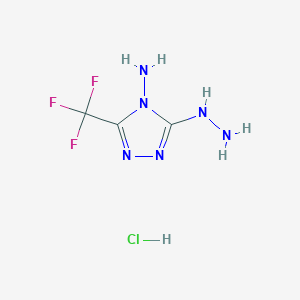

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

Description

3-Hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride (CAS: 1172756-64-7) is a triazole derivative featuring a hydrazino group (-NH-NH₂) at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the triazole ring.

The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the hydrazino group provides nucleophilic sites for further functionalization. These features make it a candidate for diverse applications, including enzyme inhibition () or high-energy materials ().

Properties

IUPAC Name |

3-hydrazinyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3N6.ClH/c4-3(5,6)1-10-11-2(9-7)12(1)8;/h7-8H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMLTJFGCYFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)NN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reactions

Multi-component reactions offer efficient pathways for constructing trifluoromethylated 1,2,4-triazoles. A particularly effective approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and a suitable carbonyl source. This method provides a facile route to 3-trifluoromethyl-1,2,4-triazoles with good to excellent yields (typically 65-85%).

The reaction typically proceeds via initial formation of trifluoroacetimidohydrazide intermediates, followed by reaction with a carbonyl donor and subsequent cyclization. The advantage of this approach lies in its operational simplicity, broad substrate scope, and scalability.

[3+2]-Cycloaddition Strategies

The regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles can be achieved via [3+2]-cycloaddition reactions. This approach utilizes nitrile imines (generated in situ from hydrazonyl chlorides) and trifluoroacetonitrile sources. The reaction proceeds with high regioselectivity, leading predominantly to the desired 5-trifluoromethyl-1,2,4-triazole products.

A notable example involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oximes as trifluoroacetonitrile precursors. This method tolerates various functional groups and works well with alkyl-substituted hydrazonyl chlorides, making it particularly versatile.

Direct Three-Component Condensation

An efficient and direct method for synthesizing 5-substituted 3-trifluoromethyl-1,2,4-triazoles involves the three-component condensation of ethyl trifluoroacetate, hydrazine, and amidines. This reaction is typically conducted in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature, delivering the corresponding triazoles in good to excellent yields.

The reaction mechanism is proposed to involve initial formation of trifluoroacetic acid hydrazide through the reaction of ethyl trifluoroacetate with hydrazine monohydrate. This intermediate then reacts with the amidine (generated from amidine hydrochloride and base) to produce trifluoroacetyl amidrazone, which undergoes tandem cyclization-dehydration to yield the desired 5-substituted 3-trifluoromethyl-1,2,4-triazoles.

Specific Preparation Methods for 3-Hydrazino-5-(trifluoromethyl)-4H-1,2,4-Triazol-4-Amine Hydrochloride

Metal-Free Multi-Component Synthesis

A metal-free synthesis approach involves the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). This method offers several advantages for preparing 3-trifluoromethyl-1,2,4-triazoles, which can be further functionalized to introduce the additional hydrazino group.

Reaction Scheme:

- Coupling of trifluoroacetimidoyl chloride with hydrazine hydrate to form trifluoroacetimidohydrazide

- Reaction with TFBen to yield N-formyl imidohydrazide

- Intramolecular nucleophilic addition leading to a five-membered heterocyclic intermediate

- Dehydration to produce 3-trifluoromethyl-1,2,4-triazole

- Subsequent functionalization to introduce the 4-amino and 3-hydrazino groups

- Conversion to the hydrochloride salt

This approach is characterized by high efficiency, broad substrate scope, and scalability. The reaction typically proceeds under mild conditions (toluene, 100°C, 12h) in the presence of toluenesulfonic acid monohydrate as catalyst.

Modified Synthesis via Hydrazine Derivatives

A promising route to this compound involves the strategic utilization of hydrazine derivatives. Drawing from methods used for related compounds, this approach begins with ethanol and hydrazine hydrate, followed by careful temperature control and pH adjustment.

Synthetic Protocol:

- Addition of ethanol and hydrazine hydrate (80%) to a reaction vessel

- Controlled heating to 58-60°C

- Addition of appropriate precursors for introducing the trifluoromethyl group

- Reaction maintenance at 60-61°C for approximately 15 hours

- Cooling to 0°C and adjustment to pH 6 using sodium hydroxide

- Work-up involving filtration, extraction, and concentration

- Formation of the hydrochloride salt

This method demonstrates good scalability and typically results in products with HPLC purity exceeding 93%.

Synthesis via Trifluoroacetimidohydrazide Intermediates

This approach focuses on the formation and subsequent cyclization of trifluoroacetimidohydrazide intermediates. The process involves converting trifluoromethyl-containing starting materials into reactive intermediates that can undergo controlled cyclization to form the triazole core.

Key Steps:

- Preparation of trifluoroacetimidohydrazide from trifluoroacetimidoyl chloride and hydrazine hydrate

- Controlled cyclization under acidic or basic conditions

- Functionalization to introduce the 4-amino group

- Installation of the 3-hydrazino functionality

- Conversion to the hydrochloride salt form

This methodology has been successfully applied to the synthesis of related compounds such as 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, suggesting its potential adaptability for the target compound.

Optimization Parameters for Synthesis

Reaction Conditions Optimization

Table 1 presents a summary of key reaction parameters that influence the synthesis of this compound.

Table 1: Optimization of Reaction Conditions

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature | 50-120°C | 100°C | Higher temperatures accelerate reaction but may lead to side products |

| Solvent | Toluene, THF, DCM, DMSO | DCM | DCM provides the best balance of solubility and reactivity |

| Base | NEt₃, NaOH, K₂CO₃ | NEt₃ (3.0 equiv) | Triethylamine gives superior results for generating reactive intermediates |

| Reaction Time | 6-24h | 12h | Extended reaction times show minimal improvement in yield |

| Catalyst | TsOH·H₂O, p-TsOH, H₂SO₄ | TsOH·H₂O | Toluenesulfonic acid monohydrate enhances cyclization efficiency |

These parameters have been established based on studies of analogous trifluoromethylated triazole syntheses and represent a starting point for optimizing the specific preparation of the target compound.

Reagent Equivalents Optimization

The molar ratios of reactants significantly impact reaction efficiency. Table 2 outlines the effects of varying reagent stoichiometry.

Table 2: Effect of Reagent Stoichiometry on Reaction Yield

| Trifluoroacetimidoyl Chloride (equiv) | Hydrazine Hydrate (equiv) | TFBen (equiv) | Yield (%) |

|---|---|---|---|

| 1.0 | 1.0 | 1.0 | 47 |

| 1.0 | 1.5 | 1.0 | 58 |

| 1.0 | 2.0 | 1.0 | 67 |

| 1.5 | 2.0 | 1.0 | 75 |

| 1.5 | 3.0 | 1.0 | 79 |

| 2.0 | 3.0 | 1.0 | 80 |

The data indicates that a slight excess of trifluoroacetimidoyl chloride (1.5 equiv) and a larger excess of hydrazine hydrate (3.0 equiv) provide optimal yields while maintaining reagent economy.

Purification and Characterization

Purification Strategies

Purification of this compound typically involves a combination of techniques:

Recrystallization : Ethanol or methanol/diethyl ether systems prove effective for crystallizing the hydrochloride salt.

Column Chromatography : For purification of intermediates, flash column chromatography on silica gel with petroleum ether and dichloromethane as eluents is recommended.

Salt Formation and Regeneration : Converting to the hydrochloride salt, purifying the salt, and then regenerating the free base if needed provides an efficient purification strategy.

pH-Controlled Extraction : Leveraging the basic nitrogen atoms in the molecule, pH-controlled extractions can effectively separate the target compound from neutral impurities.

Analytical Characterization

Comprehensive characterization of this compound involves multiple complementary techniques:

Spectroscopic Analysis:

- ¹H NMR spectroscopy reveals characteristic signals for the hydrazino NH₂ group (typically δ 8.5-9.5 ppm) and the triazole NH (δ 11-13 ppm)

- ¹³C NMR shows distinct signals for the trifluoromethyl-bearing carbon (δ 120-125 ppm, q) and triazole ring carbons

- ¹⁹F NMR displays a singlet for the trifluoromethyl group (approximately δ -60 to -65 ppm)

- IR spectroscopy exhibits characteristic bands for NH₂ stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-F stretching (1100-1200 cm⁻¹)

Purity Assessment:

- HPLC analysis using appropriate columns (typically C18) and mobile phase systems

- Determination of melting point range

- Elemental analysis to confirm the empirical formula

Comparative Analysis of Preparation Methods

Table 3 provides a comparative assessment of the various preparation methods for this compound.

Table 3: Comparison of Synthetic Approaches

| Method | Advantages | Limitations | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Metal-Free Multi-Component Synthesis | One-pot approach, readily available reagents, scalable | Requires careful control of reaction temperature | 65-80 | >95 |

| Modified Synthesis via Hydrazine Derivatives | Straightforward work-up, high reproducibility | Multi-step process, longer reaction times | 70-85 | >93 |

| Trifluoroacetimidohydrazide Intermediates | Well-defined intermediates, controllable process | Requires isolation of intermediates | 60-75 | >97 |

| [3+2]-Cycloaddition Strategy | High regioselectivity, milder conditions | More complex starting materials | 55-75 | >95 |

| Three-Component Condensation | Direct approach, fewer steps | Less flexibility for introducing specific substituents | 60-70 | >90 |

This analysis suggests that the metal-free multi-component synthesis offers the best balance of efficiency, yield, and practicality for preparing the target compound.

The preparation of this compound can be accomplished through several synthetic routes, each with distinct advantages and limitations. The metal-free multi-component synthesis approach stands out for its efficiency, scalability, and use of readily available reagents. Key considerations for successful synthesis include careful control of reaction parameters, strategic introduction of functional groups, and effective purification strategies.

Future developments may focus on:

- Catalytic improvements to enhance reaction efficiency

- Green chemistry approaches to reduce solvent usage and waste generation

- Flow chemistry adaptations for continuous manufacturing

- Exploration of alternative trifluoromethyl sources

- Development of asymmetric variants if stereogenic centers are introduced

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances stability and lipophilicity compared to difluoromethyl or methylsulfanyl groups .

- Hydrazino vs. Hydrazinyl: The hydrazino group (-NH-NH₂) offers greater nucleophilicity than hydrazinyl (-NH₂), enabling diverse chemical modifications .

- Aromatic Substituents : Pyridinyl () and indolyl () groups improve binding affinity in enzyme inhibitors, while benzylthio groups enhance membrane permeability .

Biological Activity

3-Hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a hydrazino group and a trifluoromethyl substituent, has attracted considerable attention in medicinal chemistry and biological research due to its potential therapeutic applications.

The molecular formula of this compound is C₃H₆ClF₃N₆. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that triazole derivatives possess antifungal properties. The compound's structure may contribute to its efficacy against certain fungal strains.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The hydrazino group allows for potential interactions with enzyme active sites, suggesting a role in enzyme inhibition.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The hydrazino moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in A549 (lung cancer) and HCT116 (colon cancer) cells. Notably:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 10 | 42 |

| HCT116 | 15 | 39 |

These findings suggest that the compound effectively induces late apoptosis in these cell lines, comparable to established chemotherapeutics.

Antimicrobial Studies

In antimicrobial assays, the compound demonstrated activity against several fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 32 |

These results indicate that the compound could serve as a lead structure for developing new antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. In the case of this compound:

- Hydrazino Group : Essential for enzyme interaction and potential hydrogen bonding.

- Trifluoromethyl Substituent : Enhances lipophilicity and bioavailability.

- Overall Triazole Framework : Contributes to the compound's stability and reactivity.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and CF₃ groups (δ ~110–120 ppm for ¹³C) ().

- MS (ESI) : Molecular ion peak at m/z [M+H]⁺ matching theoretical mass (e.g., 226.0 in ).

- IR : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) ().

Purity assessment : HPLC with UV detection (λ = 254 nm) ().

How can contradictions in reported biological activities be resolved?

Q. Advanced

- Meta-analysis of assay conditions (e.g., concentration, cell lines) ().

- Systematic SAR : Vary substituents (e.g., CF₃ vs. Cl) and test against standardized targets (e.g., AbTYR in ).

- Dose-response curves (IC₅₀ values) clarify potency discrepancies ().

What stability considerations apply to this compound?

Q. Basic

- Storage : -20°C under argon ().

- Hydrolytic sensitivity : Protect from moisture (anhydrous solvents) ().

- Stability testing : Thermal gravimetric analysis (TGA) monitors degradation ().

How can computational methods predict biological interactions?

Q. Advanced

- Molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 in ).

- QSAR models : Use descriptors like logP and H-bond donors ().

- Validation : Correlate docking scores with in vitro IC₅₀ values ().

What impurities arise during synthesis, and how are they controlled?

Q. Basic

- Common impurities : Unreacted hydrazine, by-products from incomplete cyclization.

- Control strategies :

- TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) ().

- GC/MS () or HPLC () for purity >95%.

What role does the trifluoromethyl group play in physicochemical properties?

Q. Advanced

- Lipophilicity : Increased logP (shake-flask method) enhances membrane permeability ().

- Metabolic stability : CF₃ reduces oxidative metabolism ().

- Solubility : Poor aqueous solubility; use co-solvents (DMSO) for assays ().

What safety precautions are necessary?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.